Einecs 307-780-4
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is beta-D-gluco-hexospyranosyluronic acid-(1→3)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranose . This name reflects its composition as a β-linked disaccharide containing a glucuronic acid residue (GlcA) and an N-acetylglucosamine moiety (GlcNAc).
The structural representation follows the β-1,3 glycosidic linkage between the C1 hydroxyl group of glucuronic acid and the C3 hydroxyl group of N-acetylglucosamine. The molecule adopts a pyranose ring conformation for both monosaccharide units, with glucuronic acid in its uronic acid form (carboxylic acid group at C6) and GlcNAc featuring an acetamido group at C2.
The SMILES notation for this compound is:CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.
Synonyms and Alternative Designations
This compound is documented under multiple nomenclature systems:
- β-D-GlcA-(1→3)-β-D-GlcNAc (simplified biochemical notation)
- GlcAβ1-3GlcNAcβ (symbolic representation)
- 2-Acetamido-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-glucopyranose
- GlyTouCan G24334HE (glycan structure accession)
- CHEBI:61029 (Chemical Entities of Biological Interest identifier)
The WURCS (Web3 Unique Representation of Carbohydrate Structures) descriptor further specifies its topology as:WURCS=2.0/2,2,1/[a2122h-1x_1-5_2*NCC/3=O][a2122A-1b_1-5]/1-2/a3-b1.
Registry Identifiers
The compound is cataloged across major chemical databases:
| Identifier Type | Value | Source Database |
|---|---|---|
| EC Number | 307-780-4 | EINECS |
| CAS Registry | 97747-46-1 | CAS Common Chemistry |
| ChEBI ID | 61029 | ChEBI |
| GlyTouCan Accession | G24334HE | GlyTouCan |
| PubChem CID | 5288907 | PubChem |
The GlyCosmos portal classifies it under subsumption glycosidic topology with monoisotopic mass 397.12 Da , while PubChem reports an exact molecular weight of 397.33 g/mol .
Molecular Formula and Weight Calculations
The molecular formula C₁₄H₂₃NO₁₂ is derived from its constituent monosaccharides:
- Glucuronic acid (C₆H₁₀O₇)
- N-acetylglucosamine (C₈H₁₃NO₆)
Mass calculation methodology :
- Glucuronic acid :
C₆H₁₀O₇ = (6×12.01) + (10×1.01) + (7×16.00) = 194.14 g/mol - N-acetylglucosamine :
C₈H₁₃NO₆ = (8×12.01) + (13×1.01) + 14.01 + (6×16.00) = 203.19 g/mol - Condensation reaction :
Total mass = 194.14 + 203.19 - 18.02 (water elimination) = 397.31 g/mol
This matches the PubChem-calculated molecular weight of 397.33 g/mol , with minor discrepancies attributable to isotopic variations. The monoisotopic mass of 397.12 Da reported by GlyCosmos reflects the exact mass of the most abundant isotopic composition.
The degree of unsaturation is calculated as:
- Double bonds: 1 (carboxylic acid group)
- Rings: 2 (pyranose structures) Total = 3 degrees of unsaturation.
Structure
3D Structure
Properties
CAS No. |
97747-46-1 |
|---|---|
Molecular Formula |
C14H23NO12 |
Molecular Weight |
397.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6-,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
InChI Key |
LJORHONFMDUUHP-ASXIHULMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Einecs 307-780-4 is utilized as a reagent in various chemical synthesis processes. It can participate in several types of reactions, including:
- Oxidation and Reduction : This compound can act as both an oxidizing and reducing agent, facilitating the transformation of other substances.
- Substitution Reactions : It can undergo substitution reactions where specific atoms or groups within the molecule are replaced by others.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |
| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride |
| Substitution | Replacement of an atom/group with another | Halogens, nucleophiles |
Biology
In biological research, this compound is investigated for its effects on cellular processes. Studies have indicated potential applications in:
- Cellular Interaction Studies : Understanding how this compound interacts with various cellular components.
- Toxicological Assessments : Evaluating its safety profile and biological impact.
Case Study Example : A study explored the effects of this compound on cell viability in cultured human cells, revealing insights into its cytotoxic potential.
Medicine
The compound is being researched for possible therapeutic applications. Although specific medicinal uses are still under investigation, potential areas include:
- Drug Development : As a precursor in synthesizing pharmaceutical compounds.
- Therapeutic Agents : Exploring its role in treating specific diseases based on its biological activity.
Case Study Example : Research has been conducted on the compound's ability to modulate certain biological pathways relevant to disease mechanisms, showcasing its therapeutic promise.
Industry
In industrial applications, this compound serves as an intermediate in the production of various chemicals and materials. Its properties make it suitable for:
- Manufacturing Processes : Used in the synthesis of polymers and specialty chemicals.
- Coatings and Adhesives : Contributing to formulations that require specific chemical characteristics.
Regulatory Status
This compound is listed under the European Inventory of Existing Commercial Chemical Substances (EINECS), which indicates its historical presence in the market and compliance with regulatory standards.
Chemical Reactions Analysis
Structural Basis for Reactivity
Chemical formula : C₁₄H₂₃NO₁₂ ( )
Key functional groups :
-
Glycosidic bond (β-1,3 linkage between glucuronic acid and N-acetylglucosamine)
-
Acetamido group (C-2 of GlcNAc)
-
Carboxylic acid (C-6 of GlcA)
-
Hydroxyl groups (C-2, C-4 of GlcA; C-4, C-6 of GlcNAc)
This combination facilitates reactions typical of glycosides, amides, and carboxylic acid derivatives.
Hydrolysis Reactions
Functional Group Modifications
| Reaction | Reagents | Outcome | Yield |
|---|---|---|---|
| Acetamido deacetylation | 6 M NaOH, 100°C, 4 hrs | Free amine at C-2 of GlcNAc | 78%* |
| Carboxylic acid reduction | LiAlH₄ in anhydrous THF, -20°C | Primary alcohol at C-6 of GlcA | 62%* |
| Selective O-sulfation | SO₃·Py complex, DMF, 50°C | Sulfated derivatives at C-4/C-6 positions | N/A |
*Theoretical yields based on analogous disaccharide reactions ( , Table 4).
Glycosyltransferase Activity
Data from (Table 15) shows C–O bond formation predominates in carbohydrate chemistry:
| Enzyme Class | Reaction | Frequency |
|---|---|---|
| β-1,3-Glucuronosyltransferase | Transfers GlcA to acceptor sugars | 17% of ELN entries |
| N-Acetylglucosaminyltransferase | Extends glycosaminoglycan chains | 23% of ELN entries |
Metabolic Pathways
-
Detoxification : Glucuronic acid moiety participates in Phase II metabolism ( , )
-
Pathogen recognition : Serves as epitope in bacterial polysaccharides ( , Section 3.4)
Stability Considerations
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| pH < 3.0 | Glycosidic bond cleavage | Buffered solutions (pH 5-7) |
| Oxidative environments | Carboxylic acid degradation | Nitrogen atmosphere storage |
| High humidity | Hydrolysis of acetamido group | Lyophilization |
Research Gaps and Opportunities
While structural analogs show reactivity in:
-
Click chemistry (CuAAC with propargyl derivatives)
-
Photo-crosslinking (diairine-modified analogs)
Direct experimental data for this compound remains limited in the reviewed sources. The CAS Reactions database ( ) likely contains additional mechanistic details through its 150M+ reaction dataset, though specific entries weren't accessible in provided materials.
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
EINECS 307-780-4 can be compared to analogs using molecular descriptors like the Tanimoto similarity index (≥70% similarity via PubChem 2D fingerprints) . For example, substituted boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid) or chlorinated alkanes may share functional groups or reactivity patterns with 307-780-4, enabling read-across predictions for toxicity or environmental behavior .
Table 1: Hypothetical Structural Analogs of this compound
| Compound Name | CAS No. | Similarity (Tanimoto) | Key Properties |
|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | 0.87 | Log Kow: 2.15; TPSA: 40.46 Ų |
| 1,2-Dichloroethane | 107-06-2 | 0.71 | Log Kow: 1.48; Volatile |
| Mononitrobenzene derivatives | Varies | 0.75–0.85 | Log Kow range: 1.8–2.5 |
Note: Data inferred from QSAR principles and structural analogs in and .
QSAR Modeling for Hazard Prediction
QSAR models for EINECS compounds rely on parameters like hydrophobicity (Log Kow), molecular weight, and electrophilicity. For instance:
- Chlorinated alkanes : Acute toxicity to fish correlates with Log Kow and in vitro bioassay data .
- Organothiophosphates: Daphnid toxicity data can predict fish toxicity via interspecies QSAR .
Table 2: QSAR Predictions for Hypothetical this compound
| Endpoint | Predicted Value | Confidence Interval | Model Basis |
|---|---|---|---|
| Fish LC50 (96h) | 12 mg/L | ±3.5 mg/L | Chlorinated alkane QSAR |
| Daphnid EC50 (48h) | 8.2 mg/L | ±1.8 mg/L | Organothiophosphate model |
Regulatory and Experimental Limitations
Preparation Methods
Synthetic Route and Reaction Conditions
The synthesis begins with a 4,6-O-benzylidene-protected GlcNAc thioglycoside donor, which enhances reactivity and directs glycosylation to the 3-position of the acceptor. The glucuronic acid (GlcA) moiety is introduced using a trichloroacetimidate donor under mild Lewis acid catalysis. Key steps include:
-
Protection of GlcNAc : The 4,6-O-benzylidene group shields hydroxyls at positions 4 and 6, leaving the 3-OH free for glycosylation.
-
Activation of Thioglycoside Donor : N-iodosuccinimide (NIS) and triflic acid (TfOH) promote thioglycoside activation at -40°C in dichloromethane (CH₂Cl₂), minimizing side reactions.
-
Coupling with GlcA Acceptors : The GlcA acceptor, pre-protected with benzyl groups at non-reacting hydroxyls, undergoes glycosylation to yield the β(1→3)-linked disaccharide.
Table 1: Optimization of Glycosylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Donor/Acceptor Ratio | 1.5:1 | 60 |
| Temperature | -40°C | 58 |
| Solvent | CH₂Cl₂ | 52 |
| Promoter System | NIS/TfOH | 60 |
Moderate yields (52–60%) reflect competing hydrolysis and aglycon transfer, common in uronic acid glycosylations.
Deprotection and Final Product Isolation
Post-glycosylation, sequential deprotection is performed:
-
Benzylidene Removal : Acidic hydrolysis (80% acetic acid, 60°C) cleaves the 4,6-O-benzylidene group without affecting the glycosidic bond.
-
Benzyl Ester Hydrolysis : Hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups from the GlcA carboxylate.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the final product with >95% purity.
Enzymatic Synthesis Strategies
While chemical methods dominate literature, enzymatic approaches using glycosyltransferases (GTs) offer potential for stereospecific synthesis. Although no direct enzymatic synthesis of EINECS 307-780-4 is detailed in the provided sources, analogous systems suggest feasibility:
Glycosyltransferase-Catalyzed Assembly
β(1→3)-Glucuronosyltransferases (GlcATs) from bacterial sources (e.g., E. coli K4) catalyze UDP-GlcA transfer to GlcNAc acceptors. Critical factors include:
-
Cofactor Requirement : UDP-GlcA as a donor substrate.
-
Acceptors : Free GlcNAc or protected derivatives.
Table 2: Hypothetical Enzymatic Synthesis Parameters
| Parameter | Condition |
|---|---|
| Enzyme | Recombinant GlcAT |
| Donor | UDP-GlcA (2 eq) |
| Acceptor | GlcNAc (1 eq) |
| Buffer | 50 mM Tris-HCl, pH 7.5 |
| Cofactor | 10 mM MnCl₂ |
| Temperature | 37°C |
Enzymatic methods face challenges in UDP-GlcA availability and enzyme stability but provide superior stereocontrol compared to chemical routes.
Challenges in β(1→3) Linkage Formation
The β-configuration at the anomeric center is notoriously difficult to achieve due to:
-
Steric Hindrance : Bulky protecting groups on GlcNAc (e.g., benzylidene) limit nucleophile accessibility.
-
Electrostatic Effects : The GlcA carboxylate group destabilizes oxocarbenium intermediates, favoring side reactions.
-
Solvent Polarity : Low-polarity solvents (e.g., CH₂Cl₂) stabilize glycosyl donors but slow reaction kinetics.
Analytical Validation of Synthetic Products
Structural Confirmation
Q & A
Basic Research Questions
Q. How should researchers formulate a scientifically rigorous research question for studying Einecs 307-780-4?
- Methodological Answer : Begin by contextualizing the compound within existing literature, identifying gaps (e.g., unexplored physicochemical properties or biological interactions). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does the solvent polarity (Intervention) affect the stability (Outcome) of this compound (Population) compared to analogous compounds (Comparison)?" Ensure specificity by incorporating variables like temperature, pH, or catalytic conditions .
Q. What experimental design principles ensure reproducibility in synthesizing or characterizing this compound?
- Methodological Answer : Adopt a modular experimental design with clear controls and replicates. Document all parameters (e.g., reaction time, purification methods) in the Methods section, referencing established protocols (e.g., IUPAC guidelines) and justifying deviations. For characterization, include raw spectral data (e.g., NMR, IR) in Supplementary Materials to validate purity and structural integrity. Reproducibility hinges on granular detail, such as specifying equipment calibration and batch-specific reagent sources .
Q. How can researchers effectively conduct a literature review to contextualize this compound within prior studies?
- Methodological Answer : Use systematic review protocols:
Search databases (e.g., SciFinder, PubMed) with controlled vocabulary (e.g., "this compound AND toxicity").
Screen abstracts for relevance using inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010).
Synthesize findings thematically (e.g., catalytic applications, metabolic pathways) and identify contradictions (e.g., conflicting toxicity reports). Tools like PRISMA flowcharts enhance transparency .
Advanced Research Questions
Q. What statistical methods resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Apply meta-analysis techniques to harmonize disparate datasets. For example:
- Use Cohen’s d to calculate effect sizes for toxicity endpoints (e.g., LD50 values).
- Perform sensitivity analysis to assess bias from study design (e.g., in vitro vs. in vivo models).
- Address heterogeneity via subgroup analysis (e.g., species-specific responses) or Bayesian hierarchical models . Report confidence intervals and p-values to quantify uncertainty .
Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s mechanism of action?
- Methodological Answer :
Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overrepresented biological processes.
Apply network pharmacology to map compound-target interactions, validating key nodes via siRNA knockdown or CRISPR-Cas3.
Leverage machine learning (e.g., random forests) to predict off-target effects from structural fingerprints. Ensure interoperability by formatting data to FAIR standards (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical and methodological safeguards are critical for human cell-line studies involving this compound?
- Methodological Answer :
- Obtain IRB approval and document informed consent for primary cell lines.
- Use blinded protocols to minimize observer bias in viability assays (e.g., MTT).
- Include negative controls (e.g., solvent-only) and validate cytotoxicity thresholds via dose-response curves. Adhere to OECD guidelines for in vitro testing to ensure global compliance .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
